Catalog No.
M. Wt
397.4 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

397.4 g/mol



InChI Key





Soluble in DMSO, not in water


IC 87114, IC-87114, IC87114

Canonical SMILES



The exact mass of the compound 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one is 397.16511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of 6-aminopurines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: The specific origin of this compound is not publicly available. However, similar quinazoline derivatives are often synthesized in laboratories for their potential biological activities [].
  • Significance: This compound is being explored for its ability to inhibit PI3Kδ, an enzyme involved in cell signaling pathways critical for cancer cell growth and survival [, ].

Molecular Structure Analysis

The key features of the molecule include:

  • A quinazolinone core: This core structure, consisting of fused benzene and pyrimidine rings with a carbonyl group, is known for its diverse biological activities [].
  • 6-amino-9H-purin-9-yl moiety (adenine): This group contributes to the molecule's potential for interacting with enzymes like PI3Kδ [].
  • Methyl groups at positions 3 and 5: These groups may influence the molecule's binding properties and overall activity [].
  • o-tolyl group (methyl group attached to a benzene ring): This group might influence the molecule's lipophilicity (fat solubility) and cellular uptake [].

Chemical Reactions Analysis

  • Synthesis: The specific synthetic route for this compound is not available in the public domain. However, the synthesis of similar quinazoline derivatives often involves condensation reactions and cyclization steps [].
  • Decomposition: The decomposition pathway of this compound under various conditions (e.g., heat, light) is not reported yet.
  • Other relevant reactions: Since this is a potential drug candidate, its interaction with PI3Kδ and other biological molecules is of prime interest. However, detailed information on these interactions is likely proprietary at this stage of research [].

Physical And Chemical Properties Analysis

Data on specific physical and chemical properties like melting point, boiling point, and solubility are not publicly available for this compound.

The proposed mechanism of action involves the compound binding to the active site of PI3Kδ, thereby inhibiting its enzymatic activity and affecting downstream cellular signaling pathways crucial for cancer cell proliferation and survival []. However, detailed understanding of the binding mode and specific interactions with PI3Kδ awaits further research [].

Information on the safety profile and potential hazards associated with this compound is limited due to its investigational nature. Generally, quinazoline derivatives can exhibit varying degrees of toxicity depending on their structure [].

This compound, also known as IC87114, is being investigated for its potential to inhibit a specific enzyme called phosphatidylinositol 3-kinase delta (PI3Kδ). PI3Kδ plays a critical role in various cellular processes, including cell growth, survival, and migration. Abnormal PI3Kδ activity has been implicated in several diseases, including cancer and inflammatory disorders [].

Inhibition of PI3Kδ

Studies have shown that IC87114 can bind to and inhibit PI3Kδ, thereby blocking its activity []. This inhibition disrupts the signaling pathways downstream of PI3Kδ, potentially leading to anti-cancer and anti-inflammatory effects.


>98% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



Other CAS





Modify: 2023-08-15
1: Thappali SR, Varanasi KV, Veeraraghavan S, Vakkalanka SK, Mukkanti K. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study. J Mass Spectrom. 2012 Dec;47(12):1612-9. doi: 10.1002/jms.3103. PubMed PMID: 23280750.
2: So L, Yea SS, Oak JS, Lu M, Manmadhan A, Ke QH, Janes MR, Kessler LV, Kucharsky JM, Li LS, Martin MB, Ren P, Jessen KA, Liu Y, Rommel C, Fruman DA. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function. J Biol Chem. 2012 Dec 28. [Epub ahead of print] PubMed PMID: 23275335.
3: Durand CA, Richer MJ, Brenker K, Graves M, Shanina I, Choi K, Horwitz MS, Puri KD, Gold MR. Selective pharmacological inhibition of phosphoinositide 3-kinase p110delta opposes the progression of autoimmune diabetes in non-obese diabetic (NOD) mice. Autoimmunity. 2013 Feb;46(1):62-73. doi: 10.3109/08916934.2012.732130. PubMed PMID: 23039284.
4: Cain RJ, Vanhaesebroeck B, Ridley AJ. Different PI 3-kinase inhibitors have distinct effects on endothelial permeability and leukocyte transmigration. Int J Biochem Cell Biol. 2012 Nov;44(11):1929-36. doi: 10.1016/j.biocel.2012.07.009. Epub 2012 Jul 17. PubMed PMID: 22814170.
5: Rico B. Finding a druggable target for schizophrenia. Proc Natl Acad Sci U S A. 2012 Jul 24;109(30):11902-3. doi: 10.1073/pnas.1209389109. Epub 2012 Jul 9. PubMed PMID: 22778429; PubMed Central PMCID: PMC3409780.
6: Law AJ, Wang Y, Sei Y, O'Donnell P, Piantadosi P, Papaleo F, Straub RE, Huang W, Thomas CJ, Vakkalanka R, Besterman AD, Lipska BK, Hyde TM, Harrison PJ, Kleinman JE, Weinberger DR. Neuregulin 1-ErbB4-PI3K signaling in schizophrenia and phosphoinositide 3-kinase-p110δ inhibition as a potential therapeutic strategy. Proc Natl Acad Sci U S A. 2012 Jul 24;109(30):12165-70. doi: 10.1073/pnas.1206118109. Epub 2012 Jun 11. PubMed PMID: 22689948; PubMed Central PMCID: PMC3409795.
7: Ying H, Fu H, Rose ML, McCormack AM, Sarathchandra P, Okkenhaug K, Marelli-Berg FM. Genetic or pharmaceutical blockade of phosphoinositide 3-kinase p110δ prevents chronic rejection of heart allografts. PLoS One. 2012;7(3):e32892. doi: 10.1371/journal.pone.0032892. Epub 2012 Mar 30. PubMed PMID: 22479345; PubMed Central PMCID: PMC3316549.
8: Kang BN, Ha SG, Ge XN, Reza Hosseinkhani M, Bahaie NS, Greenberg Y, Blumenthal MN, Puri KD, Rao SP, Sriramarao P. The p110δ subunit of PI3K regulates bone marrow-derived eosinophil trafficking and airway eosinophilia in allergen-challenged mice. Am J Physiol Lung Cell Mol Physiol. 2012 Jun 1;302(11):L1179-91. doi: 10.1152/ajplung.00005.2012. Epub 2012 Mar 16. PubMed PMID: 22427531; PubMed Central PMCID: PMC3379039.
9: Tzenaki N, Andreou M, Stratigi K, Vergetaki A, Makrigiannakis A, Vanhaesebroeck B, Papakonstanti EA. High levels of p110δ PI3K expression in solid tumor cells suppress PTEN activity, generating cellular sensitivity to p110δ inhibitors through PTEN activation. FASEB J. 2012 Jun;26(6):2498-508. doi: 10.1096/fj.11-198192. Epub 2012 Mar 5. PubMed PMID: 22391131.
10: Goodwin CB, Yang Z, Yin F, Yu M, Chan RJ. Genetic disruption of the PI3K regulatory subunits, p85α, p55α, and p50α, normalizes mutant PTPN11-induced hypersensitivity to GM-CSF. Haematologica. 2012 Jul;97(7):1042-7. doi: 10.3324/haematol.2011.046896. Epub 2012 Feb 7. PubMed PMID: 22315502; PubMed Central PMCID: PMC3396676.

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